1-(2-Chloroquinolin-4-yl)ethanone
Description
1-(2-Chloroquinolin-4-yl)ethanone is an organic compound featuring a quinoline core substituted with a chlorine atom at the 2-position and an acetyl group (-COCH₃) at the 4-position. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol (based on analogous compounds in and ). The chlorine atom and acetyl group contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions.
Synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, describes a related synthesis route using DMSO and Ag₂SO₄ as catalysts, where a hydroxyquinoline intermediate reacts with a chloromethylquinoline derivative. The acetyl group’s position on the quinoline ring is critical for its physicochemical behavior, including solubility and crystallinity, as seen in similar structures ().
Properties
IUPAC Name |
1-(2-chloroquinolin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-6-11(12)13-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPVNBQEUBWMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-02-7 | |
| Record name | 1-(2-chloro-quinolin-4-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as silver nanoparticles, can also improve the regioselectivity and reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(2-Chloroquinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroquinolin-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroquinolin-4-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(2-Chloroquinolin-3-yl)ethanone (CAS: 94741-41-0)
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
- Molecular Formula: C₂₉H₂₀ClNOS.
- Key Differences: Incorporates a fluorine atom and a sulfur-containing isoquinoline moiety. The dihedral angles between the isoquinoline core and phenyl substituents range from 21.2° to 36.5°, significantly affecting molecular packing and crystal stability compared to the planar quinoline system in the target compound .
Heterocyclic Core Variations
1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS: 23911-56-0)
- Molecular Formula : C₇H₈O₂.
- Key Differences: Replaces the quinoline ring with a benzofuran system. The absence of nitrogen reduces basicity, while the methyl group enhances hydrophobicity. Used in fragrances due to its "floral fresh orange blossom" character .
Isoquinoline Alkaloids (e.g., 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone)
- Molecular Formula: C₁₇H₁₇NO₂.
Functional Group Modifications
Chloro-Hydroxy-Methoxyphenyl Ethanones
- Examples: 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6) 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (CAS: 112954-19-5)
- Molecular Formula : C₉H₉ClO₃ (all isomers).
- Melting points vary significantly (97–110°C) depending on substituent positions, highlighting the role of crystallinity in physicochemical stability .
Amino-Substituted Derivatives
- Example: 1-(4-Amino-2-chlorophenyl)ethanone (CAS: 72531-23-8)
- Molecular Formula: C₈H₇ClNO.
- Key Differences: The amino group (-NH₂) enhances solubility in polar solvents and reactivity in nucleophilic reactions, making it a precursor for pharmaceuticals .
Data Table: Comparative Analysis
Key Research Findings
- Crystallography: The target compound’s quinoline core exhibits planar geometry, with dihedral angles <5° between fused rings, promoting π–π stacking interactions. In contrast, isoquinoline analogs show larger dihedral angles (up to 36.5°), reducing stacking efficiency .
- Biological Activity: Isoquinoline alkaloids with prenyl groups demonstrate anti-viral properties, while chloro-quinoline ethanones are primarily synthetic intermediates .
- Synthetic Utility: Substituent positions on phenyl/quinoline rings dictate reactivity in cross-coupling reactions (e.g., Suzuki couplings), as seen in .
Biological Activity
1-(2-Chloroquinolin-4-yl)ethanone, a compound derived from the quinoline family, has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure
This compound possesses a chloro group and a ketone functional group, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was tested against several cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
These values suggest that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells.
The biological effects of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to interfere with DNA replication and repair processes in cancer cells, leading to apoptosis. Additionally, its antimicrobial activity may stem from the inhibition of bacterial enzymes essential for cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. Modifications to the chloro and ketone groups can enhance or reduce activity. For example, substituting different halogens or alkyl groups can impact the compound's lipophilicity and ability to penetrate cellular membranes.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased anticancer activity |
| Substitution with fluorine | Enhanced antimicrobial potency |
| Removal of chlorine | Decreased overall biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
